Trandolapril-Diketopiperazin

Übersicht

Beschreibung

Trandolapril Diketopiperazine is a derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. Trandolapril itself is a prodrug that is metabolized into its active form, Trandolaprilat, in the liver. The diketopiperazine form is a cyclic dipeptide that has garnered interest due to its unique structural and pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Trandolapril Diketopiperazine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cyclic dipeptide chemistry and reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: As a derivative of Trandolapril, it is studied for its potential therapeutic effects in cardiovascular diseases.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control

Wirkmechanismus

Target of Action

Trandolapril, the active form of Trandolapril Diketopiperazine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolapril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, Trandolapril prevents the formation of ATII, a potent vasoconstrictor, leading to vasodilation . Additionally, the reduction in ATII levels results in decreased aldosterone secretion, reducing sodium and water reabsorption in the kidneys and further contributing to the reduction in blood pressure .

Pharmacokinetics

Trandolapril is rapidly absorbed and metabolized to trandolaprilat in the liver . The peak plasma levels and area under the curve (AUC) of trandolapril are dose-dependent . Trandolapril and trandolaprilat are excreted in urine and feces . The half-life of trandolapril is approximately 6 hours, while the effective half-life of trandolaprilat is 22.5 hours .

Action Environment

The action of Trandolapril can be influenced by various environmental factors. For instance, food can slow the absorption of Trandolapril . Additionally, the drug’s clearance is reduced in patients with renal impairment, leading to higher plasma concentrations of Trandolapril and trandolaprilat .

Biochemische Analyse

Biochemical Properties

Trandolapril Diketopiperazine interacts with various enzymes and proteins. It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .

Cellular Effects

Trandolapril Diketopiperazine has a profound impact on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates blood pressure as a key component of the renin-angiotensin-aldosterone system (RAAS) .

Molecular Mechanism

The molecular mechanism of Trandolapril Diketopiperazine involves its conversion to trandolaprilat in the liver . Trandolaprilat then inhibits ACE, preventing the conversion of ATI to ATII . This inhibition disrupts the RAAS, leading to the observed effects on blood pressure and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trandolapril Diketopiperazine change over time. For example, it has been observed that the most pronounced reductions in blood pressure occur at 8 hours after administration, which is later than the peak plasma levels .

Dosage Effects in Animal Models

In animal models, the effects of Trandolapril Diketopiperazine vary with different dosages . For instance, in rats with an aortocaval fistula, Trandolapril substantially reduced electrical proarrhythmic remodeling and mortality, whereas the effect on cardiac hypertrophy was less pronounced .

Metabolic Pathways

Trandolapril Diketopiperazine is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, Trandolapril Diketopiperazine disrupts the conversion of ATI to ATII, thereby affecting the overall RAAS pathway .

Transport and Distribution

Trandolapril Diketopiperazine is transported and distributed within cells and tissues . It is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as endothelial cells, epithelial cells, and neuroepithelial cells .

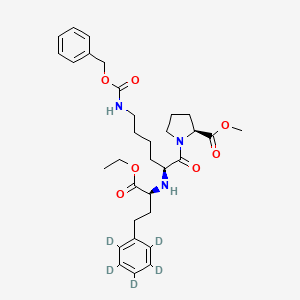

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril Diketopiperazine involves several key steps:

Crystallization: The initial step involves the crystallization of a mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulfonic acid salts to achieve high purity.

Optical Resolution: The racemic mixture is then subjected to optical resolution using dibenzoyl-L-tartaric acid monohydrate in an appropriate solvent.

Reaction with N-Carboxy Anhydride: The resolved benzyl ester is reacted with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

Crystallization: Finally, the crude Trandolapril is crystallized from a mixture of ethanol and diisopropyl ether to obtain the pure compound.

Industrial Production Methods: Industrial production of Trandolapril Diketopiperazine follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of large-scale crystallization and hydrogenolysis reactors, along with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Trandolapril Diketopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the diketopiperazine ring into other cyclic structures.

Substitution: The diketopiperazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced cyclic compounds .

Vergleich Mit ähnlichen Verbindungen

- Enalapril Diketopiperazine

- Lisinopril Diketopiperazine

- Ramipril Diketopiperazine

Comparison: Trandolapril Diketopiperazine is unique due to its specific structural features and pharmacological profile. Compared to other diketopiperazine derivatives, it has a higher binding affinity for ACE and a longer duration of action. Additionally, its metabolic stability and bioavailability make it a preferred choice in certain therapeutic applications .

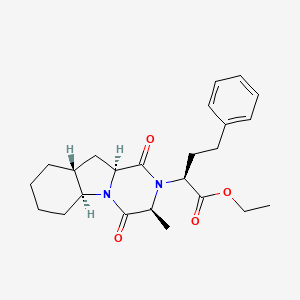

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCMKAPHCGRFV-WTNASJBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149881-40-3 | |

| Record name | RU-46178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149881403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-46178 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4768A319U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)